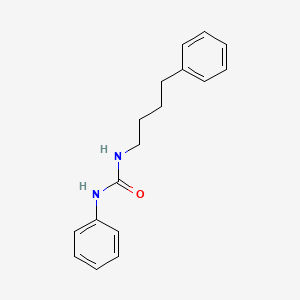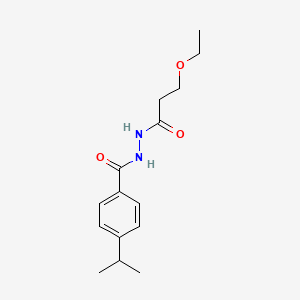
4-chloro-N-cyclopropyl-2,3-difluorobenzamide
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for preparing 4-chloro-N-cyclopropyl-2,3-difluorobenzamide are not extensively documented in the available literature. . Industrial production methods would likely involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
4-chloro-N-cyclopropyl-2,3-difluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-cyclopropyl-2,3-difluorobenzamide is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-cyclopropyl-2,3-difluorobenzamide is not well-documented. like other benzamide derivatives, it may interact with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
4-chloro-N-cyclopropyl-2,3-difluorobenzamide can be compared with other similar compounds such as:
- 2-chloro-N-cyclopropyl-4-fluorobenzamide
- 4-chloro-N-cyclopropyl-2-fluorobenzenesulfonamide
- N-cyclopentyl-2,6-difluorobenzamide
These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of chloro, cyclopropyl, and difluoro groups, which may confer distinct properties and applications .
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-2,3-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2NO/c11-7-4-3-6(8(12)9(7)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIILAYJODQFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=C(C=C2)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorophenyl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B4870007.png)


![2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B4870030.png)
![(5E)-3-(3-chlorophenyl)-5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4870037.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B4870056.png)
![6-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4870074.png)

![4-[4-(2-amino-2-oxoethoxy)phenyl]-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4870094.png)

![N-[2-(cyclohexylthio)ethyl]-N'-phenylurea](/img/structure/B4870106.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B4870107.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4870113.png)
